molecular formula C12H15N3O6 B7734298 Triglycidyl isocyanurate CAS No. 28825-96-9

Triglycidyl isocyanurate

Cat. No.: B7734298
CAS No.: 28825-96-9
M. Wt: 297.26 g/mol
InChI Key: OUPZKGBUJRBPGC-UHFFFAOYSA-N
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Description

Triglycidyl isocyanurate is a white crystalline compound known for its excellent thermal stability, weather resistance, and mechanical properties. It is a heterocyclic polyepoxide compound widely used as a cross-linking agent in polyester powder coatings, electrical insulation materials, and various industrial applications .

Mechanism of Action

Target of Action

Triglycidyl isocyanurate (TGIC) is a synthetic chemical compound that primarily targets DNA . It is a triazene triepoxide with antiangiogenic and antineoplastic activities . TGIC has the ability to alkylate and cross-link DNA, thereby inhibiting DNA replication .

Mode of Action

TGIC interacts with its primary target, DNA, through alkylation and cross-linking . This interaction inhibits the growth of non-small-cell-lung cancer cells via p53 activation . TGIC also induces cell apoptosis , which is a process of programmed cell death that occurs in multicellular organisms.

Biochemical Pathways

TGIC affects the biochemical pathways related to DNA replication and cell apoptosis . By alkylating and cross-linking DNA, TGIC disrupts the normal replication process . This disruption can lead to cell death or apoptosis, particularly in cancer cells .

Pharmacokinetics

It is used industrially and can be introduced into the body through inhalation or ingestion

Result of Action

The primary result of TGIC’s action is the inhibition of cell growth, particularly in non-small-cell-lung cancer cells . This is achieved through the disruption of DNA replication and the induction of cell apoptosis . TGIC has been reported to cause genetic damage , and it may also cause skin sensitization leading to severe rashes .

Action Environment

TGIC is used mainly in the manufacture of polyester powder paint coatings for metal finishing . The environment in which TGIC is used can influence its action, efficacy, and stability. For instance, TGIC can react easily with various functional groups like amines, carboxylic acids, carboxylic acid anhydrides, phenols, thiols, and alcohols in the presence of catalysts or promoters . It can be polymerized by catalysts and may undergo violent autopolymerization . Environmental factors such as temperature can also influence the stability of TGIC .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triglycidyl isocyanurate can be synthesized through the reaction of cyanuric acid with epichlorohydrin in the presence of a base. The reaction typically occurs at temperatures ranging from 85 to 120°C. The product is then subjected to epoxidation by adding epichlorohydrin and sodium hydroxide, followed by distillation to remove excess epichlorohydrin .

Industrial Production Methods: In industrial settings, this compound is produced by reacting cyanuric acid with epichlorohydrin in an alkaline solution of 1,4-dioxane. The process involves multiple steps, including crystallization and purification, to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Triglycidyl isocyanurate undergoes various chemical reactions, including polymerization, oxidation, and substitution. It reacts with acids, bases, and oxidizing and reducing agents. These reactions can be violent, especially in the presence of catalysts or when heated .

Common Reagents and Conditions:

    Polymerization: Catalysts or heat can induce polymerization reactions.

    Oxidation and Reduction: Reacts with oxidizing and reducing agents.

    Substitution: Reacts with acids and bases.

Major Products Formed: The major products formed from these reactions include cross-linked polymers and various derivatives used in industrial applications .

Scientific Research Applications

Triglycidyl isocyanurate has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Triglycidyl isocyanuric acid
  • Tris(2,3-epoxypropyl)-s-triazine
  • 1,3,5-Triglycidyl-s-triazinetrione

Uniqueness: Triglycidyl isocyanurate stands out due to its superior thermal stability, weather resistance, and mechanical properties. Unlike other epoxy compounds, it provides excellent outdoor durability when used in polyester powder coatings .

Properties

IUPAC Name

1,3,5-tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione
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InChI

InChI=1S/C12H15N3O6/c16-10-13(1-7-4-19-7)11(17)15(3-9-6-21-9)12(18)14(10)2-8-5-20-8/h7-9H,1-6H2
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InChI Key

OUPZKGBUJRBPGC-UHFFFAOYSA-N
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Canonical SMILES

C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4
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Molecular Formula

C12H15N3O6
Record name TRIS(2,3-EPOXYPROPYL)ISOCYANURATE
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Related CAS

28825-96-9
Record name Triglycidyl isocyanurate homopolymer
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DSSTOX Substance ID

DTXSID4026262
Record name Tris(2,3-epoxypropyl)isocyanurate
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Molecular Weight

297.26 g/mol
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Physical Description

Tris(2,3-epoxypropyl)isocyanurate is a white crystalline solid. (NTP, 1992), Dry Powder; NKRA; Other Solid; Pellets or Large Crystals, White crystalline or granular solid; [ACGIH], WHITE POWDER OR GRANULES, White crystalline solid.
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Boiling Point

> 240 °C, decomposition, BP: 210 °C at 0.2 mm Hg
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Flash Point

170 °C /Open cup vs. closed cup not specified/, >170 °C c.c. (technical grade)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Exists as a mixture of 2 pairs of diastereomer racemates, designated alpha and beta, that are separable on the basis of their solubility properties, log Kow: -0.8. Solubility in water: 0.9 g/100 mL at 25 °C /Triglycidyl isocyanurate technical grade/, In water, 9-10.5 g/L at 25 °C, pH 5-8, In water, <1 mg/mL at 68 °F, Soluble in water, In acetone, 1 g/L at 20 °C, Solubility in water, g/100ml at 25 °C: 0.9 (technical grade), Water < 1 (mg/mL), O.1 N HCl < 1 (mg/mL), pH 4 buffer 2.5 - 5 (mg/mL), pH 9 buffer < 1 (mg/mL), 0.1 N NaOH 1 - 2.5 (mg/mL), 10% EtOH < 1 (mg/mL), 95% EtOH < 1 (mg/mL)
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Density

142-144 at 20 °C
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Vapor Pressure

<0.007 Pa /5.25X10-5 mm Hg/ at 20 °C
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Color/Form

White crystalline solid

CAS No.

2451-62-9
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Melting Point

203 to 208 °F (NTP, 1992), 95 °C, MP: 203 to 208 °F, Crystals from methanol. MP: 103-104.5 °C. Also reported as crystals from frational crystalization from methanol. MP: 95-103 °C. Enthalpy of fusion: 77.0 J/g /alpha-thioglycidyl isocyanurate/, 203-208 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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